Differential HACD Isozyme Activity: HACD2 Is the Major Dehydratase for Polyunsaturated VLCFA-CoAs Including C36:6, Whereas HACD1 Is Functionally Redundant but Weaker
In HAP1 human haploid cells, CRISPR/Cas9-mediated disruption of HACD2 alone significantly reduced elongation of polyunsaturated fatty acids (including C18:2 n-6, C18:3 n-3, C20:4 n-6, and C20:5 n-3 series). In contrast, single disruption of HACD1 or HACD3 had almost no effect on polyunsaturated FA elongation, demonstrating that HACD2 is the dominant isozyme for this substrate class [1]. In Hacd1 homozygous KO mouse skeletal muscle, only approximately 40% reduction in 3-OH acyl-CoA dehydratase activity toward 3-OH palmitoyl-CoA was observed, confirming functional redundancy with HACD2 [1].
| Evidence Dimension | Isozyme-specific contribution to polyunsaturated 3-OH acyl-CoA dehydratase activity |
|---|---|
| Target Compound Data | HACD2 is the major dehydratase for polyunsaturated substrates (C18:2 n-6 through C36:6 n-3/n-6); HACD1 has redundant but weaker activity; HACD3 and HACD4 show negligible or no activity toward polyunsaturated substrates |
| Comparator Or Baseline | HACD1 KO HAP1 cells: almost no effect on polyunsaturated FA elongation; HACD2 KO HAP1 cells: significant reduction in ≥C20 polyunsaturated FAs. Hacd1−/− mouse muscle: ~40% reduction in 3-OH palmitoyl-CoA dehydratase activity |
| Quantified Difference | HACD2 disruption produced a marked decrease in polyunsaturated FA elongation products, whereas HACD1 disruption had almost no effect. The residual activity in Hacd1−/− muscle (60% of WT) is attributable to HACD2 redundancy |
| Conditions | HAP1 haploid human cells; CRISPR/Cas9 single and double gene disruption; deuterium-labeled FA (d31-C16:0, d9-C18:1, d11-C18:2 n-6, d5-C18:3 n-3) pulse-labeling for 6 h; LC-MS/MS quantification of labeled FAs |
Why This Matters
A researcher studying the polyunsaturated VLCFA elongation pathway must use the C36:6 3R-hydroxyacyl-CoA substrate with HACD2-containing enzyme preparations, as HACD1, HACD3, and HACD4 exhibit negligible activity toward polyunsaturated substrates of this chain length.
- [1] Sawai M, Uchida Y, Ohno Y, et al. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. J Biol Chem. 2017;292(37):15538–15551. doi:10.1074/jbc.M117.803171 View Source
